(R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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Overview
Description
(R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of dihydrobenzodioxins It is characterized by the presence of a fluorine atom at the 5th position and a methanol group at the 2nd position of the dihydrobenzo[b][1,4]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl group is alkylated using appropriate alkylating agents.
Fluorination: Introduction of the fluorine atom at the 5th position is achieved using fluorinating reagents.
Methanol Group Addition: The methanol group is introduced at the 2nd position through a series of reactions involving protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the selection of suitable solvents, reaction temperatures, and purification techniques to ensure large-scale production with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
(R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted analogs, depending on the reaction conditions and reagents used .
Scientific Research Applications
(R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and methanol group play crucial roles in its binding affinity and activity. The compound may exert its effects through inhibition of enzymes or modulation of receptor activity, leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Lacks the fluorine atom at the 5th position.
5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin: Lacks the methanol group at the 2nd position.
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Contains an amine group instead of a methanol group.
Uniqueness
The presence of both the fluorine atom and the methanol group in (R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol makes it unique compared to its analogs. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
170353-20-5 |
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Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2 |
InChI Key |
RBIPJOGPQYNEOY-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
Canonical SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
Synonyms |
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)Methanol |
Origin of Product |
United States |
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